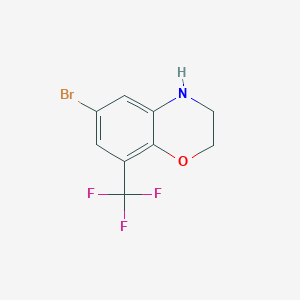

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine" is a derivative of the benzoxazine class, which is a group of heterocyclic compounds characterized by a 1,4-benzoxazine ring structure. Benzoxazines are known for their utility in various fields, including medicinal chemistry and material science. The presence of a bromo and trifluoromethyl group in the compound suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves the Mannich reaction, which is a three-component condensation of phenols, formaldehyde, and amines. For instance, a novel benzoxazine monomer was synthesized from a one-pot Mannich reaction using p-cresol, paraformaldehyde, and furfurylamine, a bio-derived amine . Similarly, novel 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones were synthesized and tested as progesterone receptor antagonists, indicating the versatility of the benzoxazine scaffold in drug design .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, was elucidated, revealing extensive intermolecular hydrogen bonding . The structure of benzoxazines is crucial as it influences their physical properties and reactivity.

Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions, including regioselective cyclization and reactions with amines, Schiff bases, and azines. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one showed unusual cleavage when reacted with o-phenylenediamine or anthranilic acid, leading to the formation of different compounds . The chemoselectivity of benzoxazines towards different nucleophiles is an area of interest for synthetic chemists.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazines are influenced by their molecular structure. The photophysical properties of a novel benzoxazine monomer were investigated, showing that the oxazine ring adopts a half-chair conformation, and significant intermolecular interactions were identified within the crystal . These properties are important for the application of benzoxazines in functional polymers and optoelectronic materials.

Scientific Research Applications

Synthesis and Biological Studies :

- A study describes the synthesis of various benzoxazine derivatives and their subsequent testing for antibacterial activities. Notably, 2H,4H-2-[2'H-3'-thioxo-4'-substituted phenyl-1',2',4'-triazole-5-yl]-3,4-dihydro-3-oxo-1,4-benzoxazine was found to be effective against both Gram-positive and Gram-negative bacteria (Dabholkar & Gavande, 2012).

Antimicrobial Activity of Quinazolinones :

- Another study explored the synthesis of quinazolinones, which are derivatives of benzoxazine, for their antimicrobial properties. This research is significant in the context of developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Organic Synthesis Applications :

- In the field of organic synthesis, benzoxazine compounds have been used for creating various chemically interesting and potentially useful molecules. For instance, a study demonstrated the synthesis of novel benzoxazine compounds using a palladium-catalyzed reaction (Berezin & Koutentis, 2011).

Antitumor Agent Synthesis :

- Benzoxazine derivatives have been synthesized and evaluated for their antitumor activities. A study showed that certain benzoxazine derivatives demonstrated inhibition against tumor cells, with one compound exhibiting significant activity against HepG2 cancer cells (Li et al., 2014).

Polymerization and Thermal Stability :

- A research article focused on the synthesis of brominated benzoxazine monomers and the thermal stability of the polymers derived from them. This is particularly relevant in material science for developing new polymers with improved properties (Li et al., 2010).

Neuroprotective Activity of Antioxidants :

- The neuroprotective activity of certain benzoxazine antioxidants was studied, revealing their potential in preventing damage in models of brain injury, which could have implications in treating conditions like cerebral palsy (Largeron et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHMSPNPXJRRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)

![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)